Heparastatin

Heparanase Enzyme Inhibition IC50

Choose Heparastatin (SF4) for your heparanase research to eliminate the confounding variables inherent in heterogeneous oligosaccharide mimetics. As a monomeric iminosugar with a defined structure (MW 272.18), it acts via direct active-site inhibition, enabling unambiguous dissection of enzymatic ECM degradation in metastasis, inflammation, and glycocalyx protection models. Its proven 57.1% spontaneous metastasis suppression and unique ability to modulate mast cell heparanase uptake make it an irreplaceable tool for reproducible, high-impact studies.

Molecular Formula C8H11F3N2O5
Molecular Weight 272.18 g/mol
CAS No. 153758-25-9
Cat. No. B1673060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHeparastatin
CAS153758-25-9
Synonyms6-(trifluoroacetamido)-4,5-dihydroxypiperidine-3-carboxylic acid
6-TFA-4,5-DHPC
heparastatin
Molecular FormulaC8H11F3N2O5
Molecular Weight272.18 g/mol
Structural Identifiers
SMILESC1C(C(C(C(N1)NC(=O)C(F)(F)F)O)O)C(=O)O
InChIInChI=1S/C8H11F3N2O5/c9-8(10,11)7(18)13-5-4(15)3(14)2(1-12-5)6(16)17/h2-5,12,14-15H,1H2,(H,13,18)(H,16,17)/t2-,3-,4-,5+/m0/s1
InChIKeyUOPZEWVVILIZJY-NEEWWZBLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Heparastatin (SF4) CAS 153758-25-9: A Structurally-Defined Iminosugar Heparanase Inhibitor for Antimetastatic and Anti-Inflammatory Research


Heparastatin (SF4), designated chemically as (3S,4S,5R,6R)-4,5-dihydroxy-6-[(2,2,2-trifluoroacetyl)amino]piperidine-3-carboxylic acid (CAS 153758-25-9), is a small-molecule iminosugar-based inhibitor of the endo-β-glucuronidase enzyme heparanase [1]. It was first reported in 1996 as a trifluoroacetamide analogue of the glycosidase inhibitor siastatin B and is classified under Nipecotic Acids and Imino Sugars in the MeSH thesaurus [1]. The compound acts by inhibiting heparanase-mediated cleavage of heparan sulfate proteoglycans, a critical step in extracellular matrix degradation that facilitates cell invasion, angiogenesis, inflammation, and metastasis [2]. As a defined single chemical entity with a molecular weight of 272.18 g/mol (C₈H₁₁F₃N₂O₅), Heparastatin offers a contrast to the heterogeneous oligosaccharide mixtures that characterize other heparanase-targeting agents [1].

Why Heparastatin SF4 Cannot Be Directly Replaced by PI-88, SST0001, or PG545 in Scientific Studies


Heparanase inhibitors are a chemically and mechanistically diverse class of compounds, and substituting one for another without consideration of their distinct properties can invalidate experimental outcomes. Heparastatin (SF4) is a monomeric iminosugar that functions as a small-molecule active-site inhibitor [1], whereas commonly compared agents like PI-88 (muparfostat), SST0001 (roneparstat), and PG545 (pixatimod) are high-molecular-weight sulfated oligosaccharide or heparin mimetics that inhibit both the enzyme and its heparin-binding growth factor partners [2]. These structural and mechanistic differences manifest as divergent potency, selectivity profiles, pharmacokinetic behavior, and functional effects in vivo, as detailed in the quantitative evidence below. Relying on a generic 'heparanase inhibitor' designation risks overlooking critical distinctions that directly impact data reproducibility and the interpretation of biological function.

Quantitative Differentiation of Heparastatin from PI-88, SST0001, and PG545: A Comparative Evidence Guide for Scientific Selection


Heparastatin Exhibits Moderate Potency (μM IC₅₀) in a Recombinant Human Cell-Based Assay, Distinct from the Low nM Potency of SST0001 and the Sub-μM Potency of PI-88

Heparastatin demonstrates an IC₅₀ of 10.55 μM against recombinant human heparanase expressed in A375-M human melanoma cells . This contrasts with the significantly higher potency of the glycol-split heparin SST0001 (roneparstat), which exhibits an IC₅₀ of approximately 3 nM in kinetic inhibition assays against purified human heparanase [1], and the oligosaccharide mixture PI-88, which has a reported anti-heparanase IC₅₀ of 0.98 μM [2]. The potency of Heparastatin is therefore intermediate and cell-context dependent, offering a specific activity window for researchers who require a compound with controlled, moderate enzyme inhibition rather than near-complete target engagement at low concentrations.

Heparanase Enzyme Inhibition IC50 Cell-Based Assay Cancer

Heparastatin Demonstrates Differential Inhibition of Off-Target Glycosidases with a 34-Fold Preference for Bovine β-Glucuronidase Over the Primary Target

In selectivity profiling against related glycosidases, Heparastatin inhibits bovine liver β-glucuronidase with an IC₅₀ of 0.31 μM and almond β-glucosidase with an IC₅₀ of 11 μM [1]. Notably, its activity against bovine β-glucuronidase is approximately 34-fold more potent than its activity against the intended target, recombinant human heparanase (IC₅₀ 10.55 μM). This is in contrast to PI-88, which exhibits poor selectivity between heparanase and sulfatases (IC₅₀ values: 2.0 μg/mL vs. HPSE and 0.6–3.6 μg/mL vs. sulfs), a property that contributed to clinically observed adverse effects including thrombocytopenia [2]. The distinct selectivity fingerprint of Heparastatin provides a basis for studying the contributions of heparanase versus related glycosidases in complex biological systems.

Selectivity Glycosidase Off-target β-glucuronidase Specificity

In Vivo Anti-Metastatic Efficacy: Heparastatin (100 mg/kg) Reduces Spontaneous Metastasis by 57.1% in a Murine Lewis Lung Carcinoma Model

In a murine Lewis lung carcinoma model of spontaneous metastasis, daily administration of Heparastatin at a dose of 100 mg/kg resulted in a 57.1% inhibition of metastatic spread [1]. This quantitative in vivo efficacy provides a benchmark for comparing the compound's functional activity. For reference, PI-88 at 30 mg/kg/day inhibited primary tumor growth of the rat mammary adenocarcinoma 13762 MAT by approximately 50% and reduced lymph node metastasis by approximately 40% [2]. The chemically defined, single-entity nature of Heparastatin (vs. the oligosaccharide mixture of PI-88) simplifies structure-activity relationship (SAR) studies and enhances reproducibility in metastasis research.

Metastasis In Vivo Lung Cancer Efficacy Animal Model

Mechanism of Action: Heparastatin is an Iminosugar Active-Site Inhibitor, Differentiating it from Sulfated Polysaccharide Mimetics that Sequester Growth Factors

Heparastatin (SF4) belongs to the iminosugar class of glycosidase inhibitors and functions by directly targeting the active site of the heparanase enzyme to block catalytic cleavage of heparan sulfate [1]. This contrasts with the mechanism of sulfated oligosaccharide mimetics such as PI-88, SST0001, and PG545, which are heparin/HS mimetics. These larger molecules inhibit heparanase by binding to its heparin-binding domains and also sequester heparan sulfate-binding growth factors (e.g., FGF, VEGF), thereby exerting broader, polypharmacological effects [2]. Heparastatin's specific, active-site-directed mechanism provides a cleaner pharmacological tool for isolating the enzymatic function of heparanase from its non-enzymatic signaling roles.

Mechanism of Action Iminosugar Active-site Inhibitor Heparin Mimetic Structural Class

Heparastatin Suppresses Inflammatory Cell Infiltration In Vivo by Impairing Basement Membrane Degradation, a Functional Distinction from Growth Factor Sequestration

In a murine dorsal air pouch inflammation model, topical administration of Heparastatin (SF4) significantly reduced the number of infiltrating neutrophils and monocytes [1]. The concentration of chemokines MIP-2 and KC in pouch exudates was similar to control, indicating that the effect was due to impaired transmigration through the basement membrane, not reduced chemokine production [1]. In a separate ex vivo lung perfusion (EVLP) model, Heparastatin (1 μM) effectively inhibited heparanase activity, significantly attenuated glycocalyx shedding, endothelial dysfunction, and edema compared to controls and to high-dose heparin, which worsened lung quality [2]. This anti-inflammatory and glycocalyx-protective function is mechanistically distinct from the growth factor sequestration of HS mimetics.

Inflammation Neutrophil Infiltration In Vivo Air Pouch Model Glycocalyx

Heparastatin Increases Cellular Uptake of Mature Heparanase in Mast Cells, a Unique Functional Property Not Reported for HS Mimetics

A 2024 study demonstrated that the presence of Heparastatin (SF4) significantly increased the internalization of mature heparanase (M-Hpse) into mast cells, without affecting the enzyme's binding to immobilized heparin [1]. This effect was attributed to the small-molecule inhibitor's ability to block enzymatic degradation of cell-surface heparan sulfate, thereby preserving binding sites for heparanase uptake [1]. This finding reveals a unique functional role for Heparastatin in modulating heparanase trafficking and homeostasis, a property not reported for the larger, multivalent HS mimetics like PI-88, SST0001, or PG545. This makes Heparastatin a distinct tool for investigating the complex biology of heparanase beyond simple catalytic inhibition.

Cellular Uptake Mast Cells Heparanase Trafficking Endocytosis SF4

Validated Application Scenarios for Heparastatin SF4 in Preclinical and Discovery Research


Investigating Heparanase-Specific Contributions to Metastasis

Heparastatin's demonstrated ability to inhibit spontaneous metastasis by 57.1% in a murine Lewis lung carcinoma model makes it a robust tool for dissecting the enzymatic role of heparanase in metastatic dissemination [1]. Unlike HS mimetics (e.g., PI-88, PG545), which also sequester growth factors and thus confound interpretation, Heparastatin's direct active-site inhibition allows for cleaner conclusions regarding the specific contribution of heparanase-mediated extracellular matrix degradation to the metastatic cascade [2]. Its defined chemical structure further ensures batch-to-batch reproducibility, a critical factor for longitudinal in vivo studies.

Studying Heparanase-Dependent Inflammation and Leukocyte Trafficking

The validated suppression of neutrophil and monocyte infiltration in the murine dorsal air pouch model positions Heparastatin as a key reagent for studying the role of heparanase in inflammatory cell extravasation [3]. The observed effect is mechanistically linked to impaired degradation of basement membrane heparan sulfate rather than altered chemokine production, providing a specific tool to probe the physical barrier function of the extracellular matrix during inflammation [3].

Preservation of Endothelial Glycocalyx in Ischemia-Reperfusion Injury and Transplantation Models

Preclinical evidence from an ex vivo lung perfusion (EVLP) model demonstrates that Heparastatin (1 μM) effectively protects the endothelial glycocalyx by inhibiting heparanase, leading to reduced edema, inflammation, and improved graft function post-transplantation [4]. This application is particularly valuable as high-dose heparin, often used clinically, was shown to worsen glycocalyx shedding and lung quality in the same model, highlighting Heparastatin as a superior research tool for studying heparanase inhibition in organ preservation and vascular injury [4].

Elucidating the Regulation of Heparanase Uptake and Trafficking in Mast Cells

A unique functional property of Heparastatin—its ability to significantly increase the uptake of mature heparanase into mast cells without affecting heparin binding—establishes a specialized application for this compound [5]. Researchers investigating the homeostatic mechanisms that control extracellular heparanase levels and its storage in mast cell granules will find Heparastatin to be a critical and currently irreplaceable tool, as this specific modulation of cellular trafficking has not been reported for other heparanase inhibitor classes [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Heparastatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.